molecular formula C16H13ClN2O4 B11943739 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide CAS No. 853349-96-9

3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide

Cat. No.: B11943739
CAS No.: 853349-96-9
M. Wt: 332.74 g/mol
InChI Key: QANUOYNMLKTFPU-CMDGGOBGSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloromethoxyphenyl and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methoxybenzaldehyde and 3-nitroaniline.

    Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 3-nitroaniline in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine undergoes an amidation reaction with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: can be compared with other amides and nitroaromatic compounds.

    3-(2-Chloro-4-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: Similar structure but with a different substitution pattern on the aromatic ring.

    3-(2-Chloro-3-methoxyphenyl)-N-(4-nitrophenyl)-2-propenamide: Similar structure but with the nitro group on a different position of the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups can make it a versatile intermediate for further chemical modifications.

Properties

CAS No.

853349-96-9

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClN2O4/c1-23-14-7-2-4-11(16(14)17)8-9-15(20)18-12-5-3-6-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-8+

InChI Key

QANUOYNMLKTFPU-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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